Cas no 124702-80-3 (5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one)

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one structure
124702-80-3 structure
Product Name:5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
CAS No:124702-80-3
MF:C9H8O3
MW:164.158022880554
MDL:MFCD12756505
CID:1026822
Update Time:2025-11-02

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
    • 5,6-dihydroxy-indan-1-one
    • 5,6-dihydroxy-2,3-dihydroinden-1-one
    • P4451有机硅手感剂 涂料、油墨及皮革添加剂
    • 5,6-Dihydroxyindan-1-one
    • MDL: MFCD12756505
    • Inchi: 1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2
    • InChI Key: WMDAUVLSCBKCBO-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C(=CC=2CC1)O)O

Computed Properties

  • Exact Mass: 164.04700
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0

Experimental Properties

  • Density: 1.467
  • Melting Point: 107-109 ºC
  • PSA: 57.53000
  • LogP: 1.22670

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Pricemore >>

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5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Production Method

Additional information on 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

Latest Research Advances on 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one (CAS: 124702-80-3) in Chemical Biology and Pharmaceutical Applications

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one (CAS: 124702-80-3) is a bioactive small molecule with a unique indanone scaffold that has garnered significant attention in chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile pharmacophore for drug discovery, particularly in the context of neurodegenerative diseases, inflammation, and cancer. This research briefing synthesizes the latest findings on this compound, highlighting its mechanism of action, synthetic routes, and therapeutic applications.

Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated the critical role of the catechol moiety in 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one for its antioxidant and metal-chelating properties. The compound demonstrates remarkable neuroprotective effects in cellular models of Parkinson's disease, with EC50 values in the low micromolar range. Researchers attribute this activity to its dual function as a free radical scavenger and iron chelator, which mitigates oxidative stress in dopaminergic neurons.

In oncology research, a 2024 study in Bioorganic Chemistry revealed that derivatives of 124702-80-3 exhibit selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) while showing minimal effects on normal mammary epithelial cells. The proposed mechanism involves inhibition of the NF-κB signaling pathway and downregulation of anti-apoptotic proteins. Notably, the lead compound demonstrated synergistic effects when combined with standard chemotherapeutic agents in preclinical models.

The synthetic accessibility of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one has been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a scalable, green chemistry approach using biocatalytic hydroxylation, achieving >85% yield with excellent regioselectivity. This development addresses previous challenges in the large-scale production of this compound while maintaining high purity standards required for pharmaceutical applications.

Emerging pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 124702-80-3 derivatives. While the parent compound shows moderate oral bioavailability (F = 35-40% in rodent models), strategic structural modifications have led to analogs with improved blood-brain barrier penetration and metabolic stability. These findings are particularly relevant for developing CNS-targeted therapies based on this scaffold.

Current challenges in the clinical translation of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one derivatives include optimizing the balance between potency and toxicity, as well as addressing formulation stability issues related to the catechol moiety. However, recent progress in prodrug strategies and nanoparticle delivery systems shows promise in overcoming these limitations. Ongoing clinical trials (Phase I/II) are evaluating the safety and efficacy of lead compounds in this class for neurodegenerative indications.

In conclusion, 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one (124702-80-3) represents a promising scaffold with multifaceted therapeutic potential. The convergence of recent synthetic, mechanistic, and pharmacological advances positions this compound class as an important focus area for future drug development efforts. Continued research should focus on structure optimization, target validation, and clinical translation to fully realize its therapeutic value across multiple disease areas.

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